- Preparation of boronic acid compound for the treatment of proteasome-borne disease, World Intellectual Property Organization, , ,
Cas no 942631-65-4 (1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Isopropyl-1H-pyrazole-3-carboxylic acid
- 1H-Pyrazole-3-carboxylic acid, 1-(1-methylethyl)-
- 1-propan-2-ylpyrazole-3-carboxylic acid
- 1-(1-Methylethyl)-1H-pyrazole-3-carboxylic acid (ACI)
- 1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid
- 1-Isopropyl-1H-pyrazole-3-carboxylicacid
- CS-0154202
- 1-Isopropyl-1H-pyrazole-3-carboxylic acid, AldrichCPR
- ALBB-013434
- 942631-65-4
- 1-isopropyl-1 h-pyrazole-3-caboxylic acid
- DB-009151
- 1-isopropylpyrazole-3-carboxylic acid
- AS-65058
- W18929
- AKOS B024318
- MFCD06805218
- EN300-74423
- AKOS000302129
- F2169-0553
- SCHEMBL10026473
- DTXSID50599116
- STK347030
- NZOZNIDXTXBUDN-UHFFFAOYSA-N
- Z1170243849
- AB91863
- 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
-
- MDL: MFCD06805218
- Inchi: 1S/C7H10N2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5H,1-2H3,(H,10,11)
- InChI Key: NZOZNIDXTXBUDN-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN(C(C)C)N=1)O
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 77-79 °C
- Boiling Point: 297.2±13.0 °C at 760 mmHg
- Flash Point: 133.5±19.8 °C
- Refractive Index: 1.563
- PSA: 55.12000
- LogP: 1.16220
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049002937-1g |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 1g |
$220.32 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034239-1g |
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 1g |
6144.0CNY | 2021-07-05 | ||
| Fluorochem | 037442-250mg |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 250mg |
£105.00 | 2022-02-28 | |
| Fluorochem | 037442-1g |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 1g |
£176.00 | 2022-02-28 | |
| Fluorochem | 037442-5g |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 5g |
£576.00 | 2022-02-28 | |
| Fluorochem | 037442-10g |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 10g |
£932.00 | 2022-02-28 | |
| Chemenu | CM188783-5g |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 95% | 5g |
$707 | 2021-08-05 | |
| TRC | I873538-25mg |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I873538-50mg |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I873538-250mg |
1-Isopropyl-1H-pyrazole-3-carboxylic acid |
942631-65-4 | 250mg |
$ 210.00 | 2022-06-04 |
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Production Method
Production Method 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Production Method 2
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2
- Preparation of (hetero)arylamides as AHR inhibitors and therapeutic uses thereof, World Intellectual Property Organization, , ,
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Raw materials
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Preparation Products
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Suppliers
1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Additional information on 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid
1-(Propan-2-yl)-1H-pyrazole-3-carboxylic Acid (CAS No. 942631-65-4): A Comprehensive Overview
1-(Propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Isopropyl pyrazole-3-carboxylic acid, has gained attention due to its unique structural properties and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid is characterized by a pyrazole ring substituted with an isopropyl group at the 1-position and a carboxylic acid group at the 3-position. The pyrazole ring is a five-membered heterocyclic compound with two nitrogen atoms, which imparts unique electronic and steric properties to the molecule. These properties make it an attractive scaffold for the design and synthesis of bioactive compounds.
The synthesis of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through various routes, including the Hantzsch pyrazole synthesis and metal-catalyzed coupling reactions. One common method involves the reaction of ethyl 3-cyanoacrylate with acetone in the presence of a base, followed by hydrolysis to form the carboxylic acid. This method is efficient and scalable, making it suitable for both laboratory and industrial applications.
In terms of biological activities, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has shown promising results in several areas. Recent studies have demonstrated its potential as an anti-inflammatory agent. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis.
Beyond its anti-inflammatory properties, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has also been investigated for its antiviral activity. Research conducted by a team at the University of California found that certain derivatives of this compound showed potent inhibitory effects against the replication of influenza viruses. This discovery opens up new avenues for the development of antiviral drugs targeting viral replication mechanisms.
The pharmacokinetic properties of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid have also been studied extensively. Studies have shown that this compound exhibits good oral bioavailability and favorable metabolic stability, making it a promising candidate for further drug development. Additionally, its low toxicity profile in preclinical studies suggests that it may be safe for human use.
In the context of drug discovery, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid serves as an important lead compound for the design and optimization of novel therapeutic agents. Its structural flexibility allows for the introduction of various functional groups to enhance its biological activity and pharmacological properties. For example, modifications at the isopropyl group or the carboxylic acid moiety can significantly alter the compound's binding affinity to target proteins.
The application of computational methods has further advanced our understanding of 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid. Molecular docking studies have provided insights into its binding modes with specific protein targets, guiding rational drug design efforts. These computational tools are essential for optimizing lead compounds and predicting their biological activities before experimental validation.
In conclusion, 1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 942631-65-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive scaffold for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties, contributing to advancements in drug discovery and healthcare.
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